Cyanure de 3,4-dichlorobenzoyle

Vue d'ensemble

Description

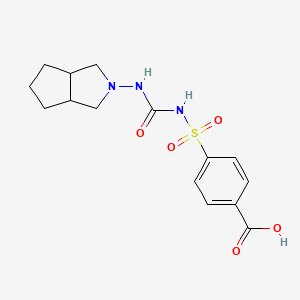

3,4-Dichlorobenzoyl cyanide is a chemical compound with the CAS Number: 35022-44-7 . It has a molecular weight of 200.02 and its IUPAC name is 3,4-dichlorobenzoyl cyanide .

Molecular Structure Analysis

The InChI code for 3,4-Dichlorobenzoyl cyanide is 1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

3,4-Dichlorobenzoyl cyanide has a melting point of 68-70 degrees . It is stored at a temperature of 4 degrees . The physical form of this compound is a powder .Applications De Recherche Scientifique

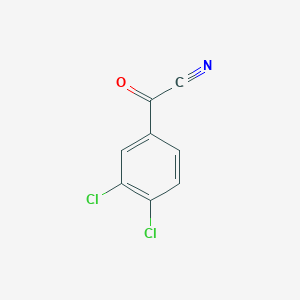

Synthèse pharmaceutique

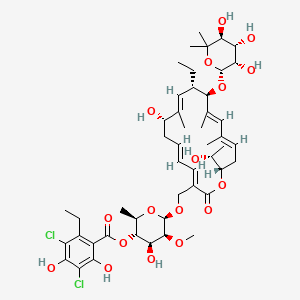

Cyanure de 3,4-dichlorobenzoyle: est un intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Une application notable est la production de Lamotrigine, un médicament important utilisé dans le traitement de l'épilepsie et du trouble bipolaire {svg_1}. Le composé sert de matière première pour la synthèse de ce médicament, soulignant son importance en chimie médicinale.

Chimie analytique

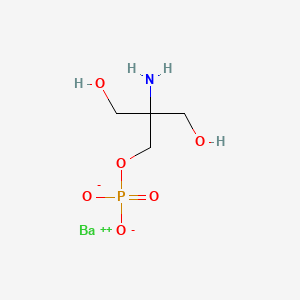

En chimie analytique, le this compound est utilisé dans les méthodes chromatographiques pour la séparation et la quantification des régioisomères apparentés {svg_2}. Cette application est cruciale pour l'assurance qualité et la surveillance des réactions de synthèse dans l'industrie pharmaceutique, garantissant la pureté et l'efficacité du produit final.

Catalyse

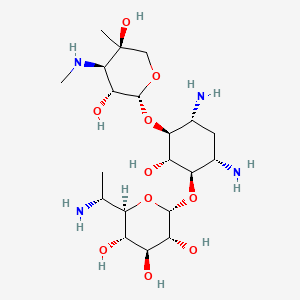

Les chercheurs explorent l'utilisation du This compound dans des systèmes catalytiques, en particulier pour les réactions impliquant des sels de cyanure. Son rôle en catalyse peut conduire à des voies de synthèse plus efficaces pour produire des molécules organiques complexes {svg_3}.

Études biologiques

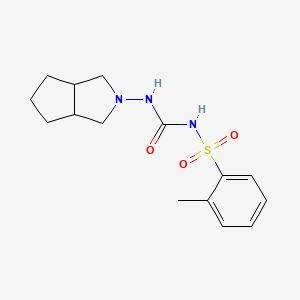

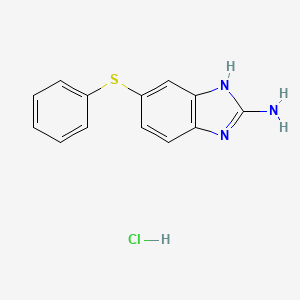

Les analogues structuraux du This compound, tels que les thiourées, ont été largement étudiés pour leurs activités biologiques. Par extension, ce composé pourrait être étudié pour ses effets biologiques potentiels, qui peuvent inclure des propriétés antimicrobiennes ou antivirales {svg_4}.

Sécurité et manipulation

La compréhension du profil de sécurité du This compound est essentielle pour sa manipulation et son stockage. La recherche sur ses effets toxicologiques, ses niveaux d'exposition sûrs et les mesures de précaution appropriées est essentielle pour la sécurité en laboratoire et dans l'industrie {svg_5}.

Mécanisme D'action

Target of Action

Cyanide compounds are known to bind to the ferric (fe3+) ion of cytochrome oxidase, causing ‘histotoxic hypoxia’ and lactic acidosis .

Mode of Action

3,4-Dichlorobenzoyl cyanide, like other cyanide compounds, binds to the ferric (Fe3+) ion of cytochrome oxidase, inhibiting the enzyme and disrupting the electron transport chain. This disruption prevents cells from using oxygen, leading to a state known as 'histotoxic hypoxia’ . Additionally, cyanide compounds stimulate biogenic amine release, causing pulmonary and coronary vasoconstriction, which can result in pulmonary edema and heart failure .

Biochemical Pathways

The binding of 3,4-Dichlorobenzoyl cyanide to cytochrome oxidase disrupts the electron transport chain, a crucial part of cellular respiration. This disruption prevents the cell from using oxygen, leading to a buildup of lactic acid and causing a state of 'histotoxic hypoxia’ . The compound also stimulates the release of biogenic amines, leading to vasoconstriction in the pulmonary and coronary arteries .

Pharmacokinetics

Cyanide compounds are generally rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, which catalyzes the reaction of cyanide with thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic and is excreted in the urine .

Result of Action

The binding of 3,4-Dichlorobenzoyl cyanide to cytochrome oxidase leads to ‘histotoxic hypoxia’, a state where cells are unable to use oxygen. This can result in lactic acidosis, a buildup of lactic acid in the body. The compound’s stimulation of biogenic amine release can cause vasoconstriction in the pulmonary and coronary arteries, potentially leading to pulmonary edema and heart failure .

Safety and Hazards

3,4-Dichlorobenzoyl cyanide is classified as a dangerous compound. The hazard statement for this compound is H301 , which means it is toxic if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

While specific future directions for 3,4-Dichlorobenzoyl cyanide are not available, it’s worth noting that dichlorobenzoyl cyanide compounds are commonly used in the synthesis of various pharmaceuticals . This suggests that they may continue to play a significant role in the development of new drugs and treatments.

Propriétés

IUPAC Name |

3,4-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAUNVXZXNJJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286434 | |

| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-44-7 | |

| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)